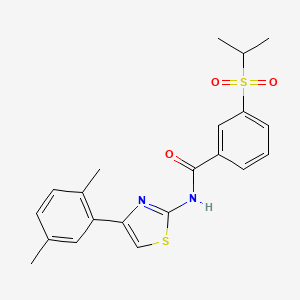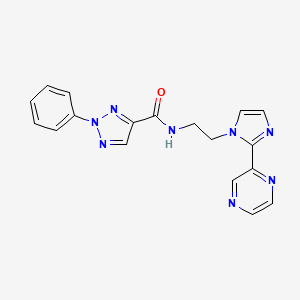
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with thiazole moieties, which are structurally related to the compound . These derivatives are of significant interest due to their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of appropriate pharmacophores to a central scaffold, such as a thiazole ring. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, other papers describe the synthesis of thiazole and thiazolidine derivatives through reactions with various reagents, such as benzoyl chloride, hydrazine, and bromine . These methods highlight the versatility and adaptability of synthetic strategies to produce a wide range of benzamide derivatives with potential biological applications.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . In some cases, single-crystal X-ray diffraction studies are performed to determine the conformational features of the compounds . These analyses are crucial for ensuring the correct synthesis of the desired compounds and for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of benzamide derivatives is explored in various studies, with reactions including the formation of gelators through non-covalent interactions , the synthesis of sulfonamide derivatives , and the green synthesis of thiazolidinyl benzamides in water . These reactions demonstrate the chemical versatility of benzamide derivatives and their potential for forming complex structures with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of methyl functionality and S=O interactions can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The physicochemical characterization of these compounds, including their solubility, stability, and reactivity, is essential for their potential application as pharmaceutical agents. Additionally, computational studies such as molecular docking and DFT calculations are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the interaction with biological targets .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide and its derivatives have been the subject of chemical synthesis and structural analysis studies. For instance, various benzamide derivatives based on thiazole and thiazoline scaffolds have been synthesized and their structures determined using techniques like infrared spectroscopy, NMR spectroscopy, and X-ray diffraction. These compounds have shown diverse biological activities, hinting at their potential applications in scientific research (Lynch et al., 2006).
Design and Synthesis for Anticancer Activity
The compound has been involved in the design and synthesis of molecules for potential anticancer applications. Derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, were synthesized and showed promising anticancer activities against several cancer cell lines, highlighting the relevance of this class of compounds in cancer research (Ravinaik et al., 2021).
Biological and Pharmacological Applications
Enhancing Immune Responses
The thiazole derivative, structurally similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, was identified as a compound that potentiates adjuvant activity. This compound, when used as a co-adjuvant with lipopolysaccharide (LPS), was found to enhance murine antigen-specific antibody responses. This indicates its potential application in improving the efficacy of vaccines or other therapeutic agents by modulating immune responses (Saito et al., 2022).
Mécanisme D'action
Target of Action
Thiazoles, which is a class of compounds that this molecule belongs to, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. Some thiazole derivatives have been found to interact with various enzymes and receptors in the body, leading to their diverse biological effects .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, thiazole derivatives can have a wide range of biological activities .
Propriétés
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-7-5-6-16(11-17)20(24)23-21-22-19(12-27-21)18-10-14(3)8-9-15(18)4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHDDQETGVKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)
![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)
